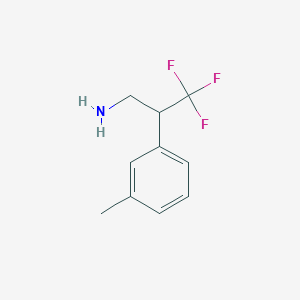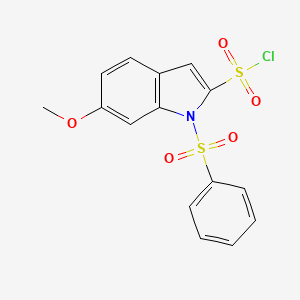
1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine is a fluorinated organic compound with the molecular formula C9H9F4N. This compound is characterized by the presence of both trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.
Preparation Methods
The synthesis of 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with trifluoroacetone in the presence of a suitable catalyst to form an intermediate, which is then subjected to reductive amination to yield the final product . Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and bases for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to inhibition or activation of specific enzymes, influencing various biochemical processes .
Comparison with Similar Compounds
1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine can be compared with other fluorinated amines, such as:
1,1,1-Trifluoro-2-phenyl-2-propanamine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1,1,1-Trifluoro-3-phenyl-2-propanone: A ketone derivative with distinct chemical properties and uses.
1,1,1-Trifluoro-2-propanol: An alcohol with different reactivity and applications in organic synthesis.
The uniqueness of this compound lies in its specific combination of trifluoromethyl and fluorophenyl groups, which confer unique chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
1737-29-7 |
|---|---|
Molecular Formula |
C9H9F4N |
Molecular Weight |
207.17 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H9F4N/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8H,5,14H2 |
InChI Key |
YPZWCHRWZFSMDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(F)(F)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Oxo-5,6-dihydropyrazolo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B13589725.png)
![{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13589728.png)





![3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride](/img/structure/B13589759.png)

![4-Hydroxy-4-[(methylamino)methyl]-1lambda6-thiane-1,1-dionehydrochloride](/img/structure/B13589780.png)

